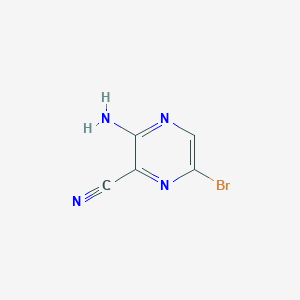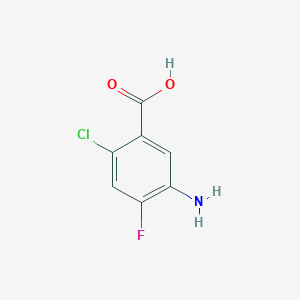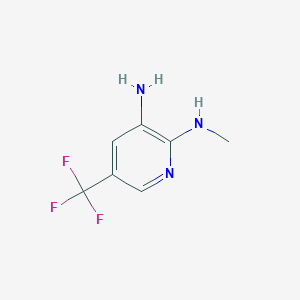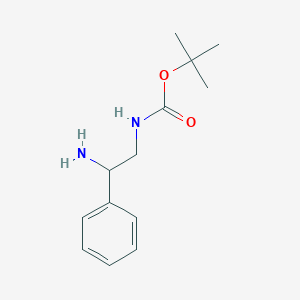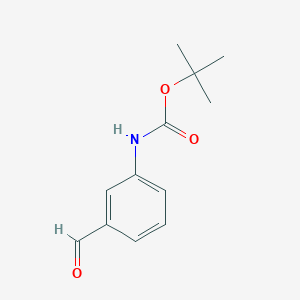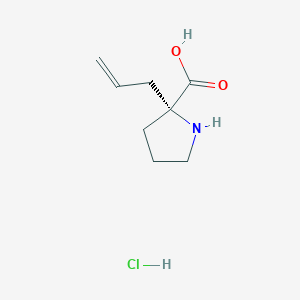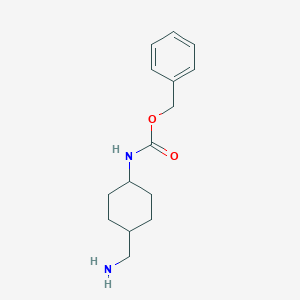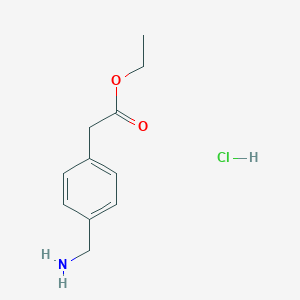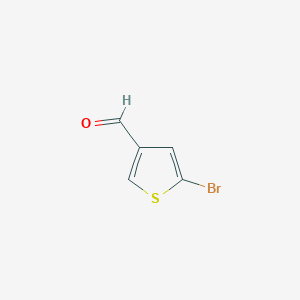
5-Bromothiophene-3-carbaldehyde
Vue d'ensemble
Description
5-Bromothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H3BrOS and a molecular weight of 191.05 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-Bromothiophene-3-carbaldehyde, often involves heterocyclization of various substrates . A five-step protocol starting from thiophene has been reported for the synthesis of a new thiophene derivative, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde .Molecular Structure Analysis
The molecular structure of 5-Bromothiophene-3-carbaldehyde is represented by the SMILES stringBrc1cc(C=O)cs1 . Chemical Reactions Analysis
Thiophene-based analogs, including 5-Bromothiophene-3-carbaldehyde, are often synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Physical And Chemical Properties Analysis
5-Bromothiophene-3-carbaldehyde is a liquid at room temperature. It has a density of approximately 1.76 g/mL at 25°C and a refractive index (n20/D) of 1.62 . Its boiling point is between 237-242°C at 760 mmHg .Applications De Recherche Scientifique
Synthesis of Thiophene Derivatives
Thiophene-based analogs, including 5-Bromothiophene-3-carbaldehyde, have been the subject of interest for many scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs) . Alkylated thiophene-3-carbaldehyde is a widely used building block for organic synthesis of a myriad of materials with multiple applications .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . Due to their strong luminescence properties, thiophene-based compounds have also been used for dye-sensitized organic solar cells and light emitting devices .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Biological Compounds
5-Bromothiophene-3-carbaldehyde can be synthesized by using the concept of chemo- and regioselective Br/Li exchange reaction from 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene . This is a five-step protocol starting from thiophene with an overall yield of 33% .
Mécanisme D'action
Target of Action
5-Bromothiophene-3-carbaldehyde is a chemical compound used in various chemical reactions, including the Suzuki–Miyaura (SM) cross-coupling . The primary targets of this compound are the organoboron reagents used in the SM coupling . These reagents are generally environmentally benign and have been developed with properties tailored for application under specific SM coupling conditions .
Mode of Action
In the SM coupling reaction, 5-Bromothiophene-3-carbaldehyde participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Bromothiophene-3-carbaldehyde are primarily related to the SM coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of these pathways can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound is considered to have high gastrointestinal absorption and is predicted to be bbb permeant . The compound’s log P values suggest moderate lipophilicity .
Result of Action
The primary result of the action of 5-Bromothiophene-3-carbaldehyde is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds . The compound is also associated with certain hazards, including skin and eye irritation, and respiratory system toxicity .
Action Environment
The action of 5-Bromothiophene-3-carbaldehyde is influenced by various environmental factors. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in this reaction can also impact the compound’s action . Furthermore, the compound’s solubility and synthetic accessibility can influence its efficacy and stability .
Safety and Hazards
Orientations Futures
Thiophene-based compounds, including 5-Bromothiophene-3-carbaldehyde, have potential applications in various fields. They are used in the synthesis of biologically active compounds, organic semiconductors, and organic field-effect transistors . They also have potential applications in the development of new drugs .
Propriétés
IUPAC Name |
5-bromothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrOS/c6-5-1-4(2-7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLBPUYMTHPNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484383 | |
| Record name | 5-bromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiophene-3-carbaldehyde | |
CAS RN |
18791-79-2 | |
| Record name | 5-Bromo-3-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18791-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





